Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate
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Overview
Description
“Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” is a compound that belongs to the class of organic compounds known as triazolopyrazines . These are aromatic compounds containing a triazolo[4,3-a]pyrazine moiety, which consists of a pyrazine ring fused to a triazole ring .
Synthesis Analysis
The synthesis of such compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazolo[4,3-a]pyrazine moiety . This moiety consists of a pyrazine ring fused to a triazole ring .Scientific Research Applications
Synthesis and Chemical Applications
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate and its derivatives have been studied extensively in the field of organic synthesis. They are used in the preparation of various heterocyclic compounds, which have potential applications in medicinal chemistry. For instance, Abdelhamid, Fahmi, and Alsheflo (2012) demonstrated the synthesis of compounds containing the [1,2,4]triazolo[4,3-a]pyrazin moiety, highlighting their importance in creating diverse chemical structures (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antimicrobial Applications
Research has also explored the antimicrobial properties of compounds derived from this compound. Hassan (2013) synthesized pyrazoline and pyrazole derivatives, including those with a [1,2,4]triazolo[4,3-a]pyrazin structure, and assessed their antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Hassan, 2013).
Anticonvulsant Activity
The anticonvulsant activity of this compound derivatives has been a topic of interest. Kelley et al. (1995) synthesized and tested several substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for their effectiveness against seizures in rats, indicating their potential use in treating epilepsy or related neurological disorders (Kelley et al., 1995).
Future Directions
The future directions for “Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” and similar compounds involve further exploration of their biological activities . There is a potential for these compounds to be used as therapeutic agents or their precursors . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Mechanism of Action
Target of Action
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a novel compound that has been synthesized for its potential antibacterial activity . The primary targets of this compound are bacterial strains, including both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition or death . The compound’s structure, which includes a triazolo[4,3-a]pyrazine derivative, plays a crucial role in its antibacterial activity .
Biochemical Pathways
The compound’s interaction with bacterial cells affects various biochemical pathways within these cells, leading to their inhibition or death
Result of Action
The compound has shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the synthesized compounds exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .
Biochemical Analysis
Biochemical Properties
The triazole nucleus in Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Triazole compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
benzyl N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-12-18-17-11(19(12)7-6-15-13)8-16-14(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBVQDUYNHVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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